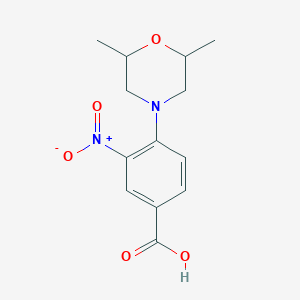

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid

Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid (CAS: 942474-64-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol . It features a benzoic acid backbone substituted with a nitro group at the meta position and a 2,6-dimethylmorpholinyl group at the para position.

Nitroaromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science but are also environmental concerns due to their toxicity and persistence . Understanding the properties of this compound relative to its analogs is essential for optimizing its applications and mitigating environmental risks.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)11-4-3-10(13(16)17)5-12(11)15(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFJLVTITZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655679 | |

| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-64-8 | |

| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Key Intermediate: 2,6-Dimethyl-4-(3'-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylic Acid Esters

The core of the synthesis involves creating the dihydropyridine intermediate, which serves as a precursor for subsequent functionalization. According to literature, this intermediate can be prepared via a modified Hantzsch synthesis, involving the condensation of:

This reaction is typically performed in an inert organic solvent such as ethanol or methanol at reflux temperatures, with yields often exceeding 70%. The process is well-documented and provides a high-yield route to the dihydropyridine core.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Condensation | 3-nitrobenzaldehyde + methyl acetoacetate + ammonia | Ethanol | Reflux (~78°C) | 70-80% | Standard Hantzsch synthesis |

Partial Hydrolysis to the Dicarboxylic Acid Monoester

The dihydropyridine ester is selectively hydrolyzed to its monoester form, which is crucial for further functionalization. This step employs controlled basic hydrolysis using alkali metal hydroxides such as sodium hydroxide or lithium hydroxide in methanol or ethanol.

- Reagents: Sodium hydroxide or lithium hydroxide

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux (~78°C)

- Reaction Time: 2-4 hours

- Partial hydrolysis yields are high (~85-90%) when carefully controlled.

- The process avoids over-hydrolysis to the dicarboxylic acid, maintaining selectivity.

Coupling of the Morpholine Derivative with the Aromatic Core

The final coupling involves nucleophilic substitution of the activated aromatic dihydropyridine intermediate with the morpholine derivative, typically under basic conditions to facilitate the formation of the target compound.

- Reaction Conditions: Mild heating (around 50°C) in solvents like dimethylformamide or ethanol.

- Catalysts: Sometimes catalytic amounts of potassium carbonate or sodium hydride are used to enhance nucleophilicity.

- This step generally yields the target compound with efficiencies around 70-80%, depending on reaction optimization.

Purification and Final Processing

The crude product is purified via recrystallization from suitable solvents such as acetone, ethanol, or ethyl acetate. The process avoids extensive chromatography, relying instead on crystallization to obtain high-purity compounds.

Data Summary Table

| Step | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 3-nitrobenzaldehyde + methyl acetoacetate + ammonia | Ethanol | Reflux | 70-80 | >70 | Recrystallization |

| 2 | Ester intermediate | NaOH or LiOH | Methanol/Ethanol | Reflux | 85-90 | Recrystallization |

| 3 | Halogenated morpholine derivative | N-(2-hydroxyethyl)-N-benzyl-methylamine | Acetonitrile | Room temp | 75-85 | Recrystallization |

| 4 | Aromatic core + Morpholine derivative | Base | Ethanol/DMF | 50°C | 70-80 | Recrystallization |

Notes and Considerations

- Reaction Optimization: Fine-tuning temperature, solvent choice, and reagent equivalents can significantly improve yields.

- Scalability: The described methods are adaptable for industrial scale, emphasizing high yields and minimal purification steps.

- Environmental and Safety Aspects: Use of common solvents and reagents aligns with standard safety protocols; however, handling halogenated intermediates requires caution.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols in the presence of sulfuric acid or other strong acids.

Major Products Formed

Reduction: 4-(2,6-Dimethylmorpholin-4-yl)-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Isomers

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Nitrobenzoic Acid Derivatives

Physicochemical Properties

- Solubility : The 2,6-dimethylmorpholinyl group in the target compound introduces moderate polarity, likely enhancing water solubility compared to purely alkyl-substituted analogs (e.g., 4-ethyl-3-nitrobenzoic acid) but reducing it relative to hydroxyl-containing derivatives (e.g., 4-(hydroxyethyl)-3-nitrobenzoic acid) .

- Acidity : The electron-withdrawing nitro group increases benzoic acid's acidity (pKa ~1.5–2.5 for nitrobenzoic acids) . Substituents like morpholine (weakly basic) may slightly modulate acidity via resonance effects.

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholine ring substituted with two methyl groups and a nitro group attached to a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 280.28 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Nitration : Introduction of the nitro group into the benzoic acid framework.

- Methylation : Substitution reactions to introduce the dimethyl groups on the morpholine ring.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, metal complexes formed with benzoic acids have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism involves:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

- Proteasome Inhibition : Similar compounds have been found to inhibit proteasome activity selectively in cancer cells, leading to increased apoptosis rates .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 8.82 | Induces apoptosis via proteasome inhibition |

| Caco-2 (Colon) | 0.00053 | Apoptosis induction through oxidative stress |

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in both A549 and Caco-2 cell lines. The IC50 values indicated high potency against these cancer types .

- Molecular Docking Studies : Molecular docking studies have been conducted to investigate the binding affinity of this compound with various proteins involved in cancer progression. These studies suggest that the compound can effectively bind to target proteins, potentially inhibiting their function and leading to reduced tumor growth .

Q & A

Q. Table 1: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Nitration of benzoic acid | HNO₃, H₂SO₄, 0–5°C, 2–5 h | 65–75 | |

| 2 | Morpholine coupling | DCC, DMAP, DCM, RT, 12 h | 50–60 |

Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (M.W. 280.28 g/mol) .

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: How does the 2,6-dimethylmorpholine moiety influence the compound’s bioactivity and solubility?

Methodological Answer:

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, but methyl groups reduce polarity. LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity (~2.5–3.0) .

- Bioactivity : Morpholine derivatives often act as kinase inhibitors or protease modulators. Docking studies (AutoDock Vina) suggest interactions with hydrophobic enzyme pockets via methyl groups .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., reactivity vs. stability)?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate nitro-group reactivity under varying pH. For example, protonation at the nitro oxygen increases electrophilicity, explaining instability in acidic conditions .

- Cross-Validation : Compare computed vibrational spectra (IR) with experimental data to resolve ambiguities in functional group assignments .

Advanced: What role does this compound play in photoresponsive systems (e.g., drug delivery or gene editing)?

Methodological Answer:

- Photocleavable Linkers : The nitro group enables UV-induced cleavage (λ = 365 nm). For example, derivatives like 4-(hydroxymethyl)-3-nitrobenzoic acid are used in CRISPR/Cas9 systems for light-activated gene editing .

- Synthesis : Functionalize the benzoic acid with photolabile groups (e.g., bromomethyl) via esterification, followed by conjugation to biomolecules .

Advanced: How to address discrepancies in crystallographic data for polymorphic forms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.